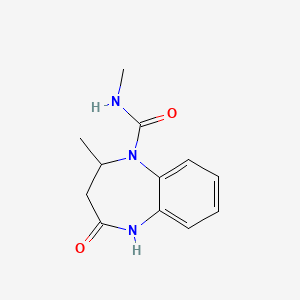

N,2-dimethyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar structures to DM-235 has been carried out in the past. For instance, a series of carboxamide derivatives of thienopyrimidines were synthesized starting from 3,5-dimethyl-4-oxo-2-thioxo-1H-thieno[2,3-d]pyrimidine-6-carboxylic acid . The hybrid molecule was prepared via condensation of the carboxylic acid with ortho-phenylenediamine and was further alkylated with aryl/hetaryl chloroacetamides and benzyl chloride to produce a series of S-alkyl derivatives .Aplicaciones Científicas De Investigación

Synthesis Techniques

- A novel one-pot synthesis approach for 2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2-carboxamide derivatives is described. This process involves using aromatic diamine, a ketone, an isocyanide, and water, yielding high results at ambient temperature (Shaabani, Maleki, & Mofakham, 2008).

- Another method focused on synthesizing 4,N-diaryl-1,5-benzodiazepine-2-carboxamides through an acid-catalyzed reaction involving specific butenamides and o-phenylenediamine. The mechanism of this reaction was studied in detail (Kurdina, Zalesov, & Kozlov, 2003).

Chemical Structure and Reactivity

- Research on the mesylation reaction of 1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine revealed the formation of two diastereomers, providing insights into the effects of central chirality at C3 on the reaction. The study detailed the chair-like and boat-like conformations of these isomers (Tabata et al., 2018).

- An exploration of the solvent dependence of optical rotation in a specific benzodiazepine compound demonstrated significant variations in optical rotation values in different solvents, shedding light on the electronic interactions within the molecule (Deguchi et al., 1993).

Pharmacological Aspects

- A study on the N-hydroxymethyl metabolites of a specific triazolyl benzodiazepine derivative in dog plasma provided insights into its metabolic pathways. This research helps in understanding the biotransformation of benzodiazepine derivatives in biological systems (Koike et al., 1987).

Molecular Interaction Studies

- Acoustical studies on some 1,5-benzodiazepine derivatives in various solvents at 298.15 K have been conducted. These studies, involving measurements of ultrasonic velocity, density, and viscosity, provide valuable insights into the molecular interactions of these compounds (Baluja & Godvani, 2014).

Propiedades

IUPAC Name |

N,4-dimethyl-2-oxo-3,4-dihydro-1H-1,5-benzodiazepine-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2/c1-8-7-11(16)14-9-5-3-4-6-10(9)15(8)12(17)13-2/h3-6,8H,7H2,1-2H3,(H,13,17)(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYWATYHMAHIDIH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)NC2=CC=CC=C2N1C(=O)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,2-dimethyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2415760.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2415765.png)

![(2Z)-7-(diethylamino)-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2415768.png)

![(E)-1,1,1-trifluoro-4-[4-(2-pyrimidinyl)piperazino]-3-buten-2-one](/img/structure/B2415769.png)

![3-[(5-Methyl-1,2-oxazol-3-yl)amino]-5-(2-methylpropyl)cyclohex-2-en-1-one](/img/structure/B2415774.png)

![1-[4-Methoxy-3-(trifluoromethyl)phenyl]triazole](/img/structure/B2415775.png)

![1-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-(1-methylindol-3-yl)ethanone](/img/structure/B2415776.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2415780.png)

![N-(3-methylbutyl)-2-[(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl)sulfanyl]acetamide](/img/structure/B2415781.png)